2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group, an ethyl group, and a methyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been shown to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors
Mechanism of Action
The biological activity of 2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including the NF-kB inflammatory pathway, contributing to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
7-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Exhibits anticonvulsant activities
Uniqueness
2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development in various fields .
Properties
CAS No. |
898924-43-1 |
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Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H16N4OS/c1-3-12-10(2)16-14-17-15(18-19(14)13(12)20)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
InChI Key |
KRTTYJKDINZFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3)C |
solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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